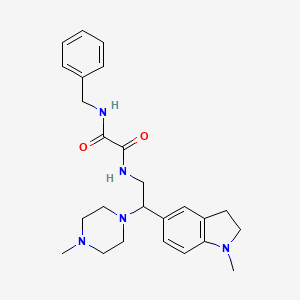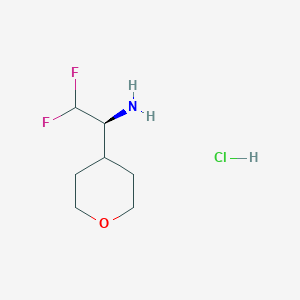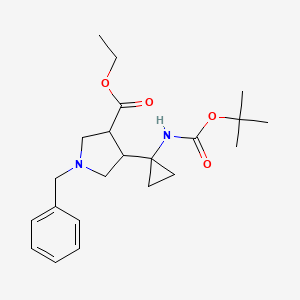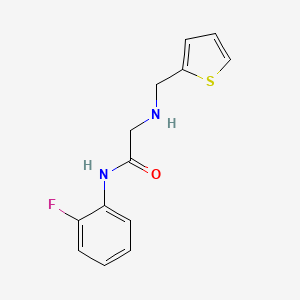![molecular formula C17H19ClN2O4S B2542163 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate CAS No. 923774-78-1](/img/structure/B2542163.png)
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C17H19ClN2O4S and its molecular weight is 382.86. The purity is usually 95%.
BenchChem offers high-quality [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study on the synthesis and biological evaluation of major metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea, closely related to the compound , suggests the potential anticancer activity of its metabolites. The metabolites showed significant activity against murine leukemia, suggesting that the parent compound's anticancer activity might be attributed to its metabolites (Johnston, McCaleb, & Montgomery, 1975).
Chemical Synthesis Techniques
Another research focuses on the Friedländer Synthesis of 2-(a-Chloroalkyl)quinoline Derivatives, highlighting a method that could potentially be applied to synthesize derivatives of the compound , demonstrating its relevance in organic synthesis and drug discovery (Degtyarenko et al., 2007).
Structural Studies
A study on the crystal structure of a similar complex compound emphasizes the importance of structural analysis in understanding the compound's biological activity and its potential applications in medicinal chemistry (Sarı et al., 2002).
Reaction Mechanisms and Derivatives
Research on the reactions of Ethyl 4-Halo-3-oxobutanoate with various reagents sheds light on potential pathways to synthesize or modify compounds like “[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate,” providing insights into its versatility in chemical synthesis (Kato, Kimura, & Tanji, 1978).
Advanced Materials and Therapeutic Applications
The compound's relevance extends to materials science and therapeutic applications, as indicated by studies on similar compounds. For instance, research on the molecular docking, vibrational, structural, electronic, and optical studies of related compounds demonstrates their potential in designing nonlinear optical materials and pharmaceuticals (Vanasundari et al., 2018).
Future Directions
: Tsurumaki, M., Sato, A., Saito, M., & Kanai, A. (2024). Comprehensive analysis of insertion sequences within rRNA genes of CPR bacteria and biochemical characterization of a homing endonuclease encoded by these sequences. bioRxiv. Link : Benchchem. (n.d.). Buy [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate. Link : Computational study of the mechanism of hydrogen atom transfer-induced carboxylate elimination from monoacylated 1,2-diol groups in pyranosides. (2024). Organic & Biomolecular Chemistry. Link
properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c18-14-6-5-13(25-14)12(21)4-7-16(23)24-10-15(22)20-17(11-19)8-2-1-3-9-17/h5-6H,1-4,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUCBBFATVJFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)CCC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-1-thiaspiro[3.4]octan-2-one;hydrochloride](/img/structure/B2542081.png)
![1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2542082.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2542085.png)
![Dihydro-2-thioxo-5-[(benzoyl)methylene]thiazol-4(5H)-one](/img/structure/B2542088.png)




![ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2542098.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2542101.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile](/img/structure/B2542102.png)
![Methyl 4-fluoro-3-{[(3-methoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2542103.png)